(±)14,15-Epoxyeicosatrienoic acid

Description

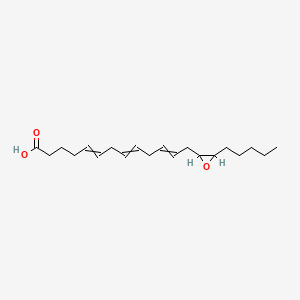

Structure

2D Structure

Properties

IUPAC Name |

13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSCUHKPLGKXKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60868608 | |

| Record name | 14,15-Epoxyeicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81276-03-1, 105304-92-5, 98103-48-1 | |

| Record name | 14,15-Epoxyeicosatrienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81276-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14,15-Epoxyeicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14(R),15(S)-Epoxy-(5Z,8Z,11Z)-eicosatrienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 14(S),15(R)-Epoxy-(5Z,8Z,11Z)-eicosatrienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(±)14,15-Epoxyeicosatrienoic Acid: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator that plays a crucial role in various physiological and pathophysiological processes. As a member of the epoxyeicosatrienoic acid (EET) family, it is an endogenous signaling molecule derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] This technical guide provides an in-depth exploration of the discovery and history of 14,15-EET, detailing its synthesis, metabolism, and key biological functions. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of this fascinating molecule.

Discovery and Historical Perspective

The journey to the discovery of 14,15-EET began with the broader exploration of arachidonic acid metabolism. In the early 1980s, several research groups were actively investigating the various enzymatic pathways that convert arachidonic acid into biologically active eicosanoids. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to prostaglandins (B1171923) and leukotrienes respectively, were well-established, a third major pathway involving cytochrome P450 monooxygenases was beginning to be unveiled.

Seminal work from the laboratory of J.H. Capdevila in the early 1980s was instrumental in characterizing this "third pathway." Their research demonstrated that rat liver microsomes, in the presence of NADPH, could oxygenate arachidonic acid to a variety of products.[3] While initial studies focused on the formation of hydroxyeicosatetraenoic acids (HETEs), subsequent investigations by Capdevila and others led to the identification of epoxyeicosatrienoic acids (EETs), including 14,15-EET, as products of this pathway.[4][5]

The chemical synthesis of EETs was crucial for their definitive identification and for enabling detailed studies of their biological activities. The laboratories of E.J. Corey and J.R. Falck were pioneers in developing synthetic routes to obtain pure EET regioisomers and stereoisomers, including (±)14,15-EET.[2][3] These synthetic advancements allowed researchers to investigate the specific physiological roles of each EET isomer.

Biosynthesis and Metabolism of 14,15-EET

14,15-EET is synthesized from arachidonic acid, which is first released from cell membrane phospholipids (B1166683) by the action of phospholipase A2. The free arachidonic acid is then metabolized by a specific subset of cytochrome P450 enzymes known as epoxygenases.[1] In humans, CYP2C and CYP2J isoforms are the primary enzymes responsible for the epoxidation of arachidonic acid to form EETs.[6] These enzymes introduce an epoxide group across one of the four double bonds of arachidonic acid, with the formation of 14,15-EET occurring at the 14,15-double bond.[1]

Once formed, 14,15-EET is a relatively short-lived signaling molecule. Its biological activity is primarily terminated through enzymatic hydrolysis by soluble epoxide hydrolase (sEH).[1] This enzyme converts the epoxide to its corresponding, and generally less biologically active, diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1] The balance between the synthesis of 14,15-EET by CYP epoxygenases and its degradation by sEH is a critical determinant of its local concentration and, consequently, its physiological effects.

References

- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 2. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Biochemical and molecular properties of the cytochrome P450 arachidonic acid monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 14,15-EET from Arachidonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epoxyeicosatrienoic acids (EETs) are a class of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the four regioisomers, 14,15-EET has garnered significant attention for its diverse biological activities, including potent vasodilatory, anti-inflammatory, and anti-apoptotic effects. This technical guide provides an in-depth overview of the biosynthesis of 14,15-EET from arachidonic acid, its subsequent metabolism, and the key signaling pathways it modulates. Detailed experimental protocols for the synthesis, quantification, and functional analysis of 14,15-EET are provided, along with a compilation of relevant quantitative data to support researchers in this field.

The Core Biosynthetic Pathway

The synthesis of 14,15-EET is a multi-step enzymatic process initiated by the release of arachidonic acid from the cell membrane.

-

Arachidonic Acid Release: Cellular stimuli, such as the binding of agonists like bradykinin (B550075) or acetylcholine (B1216132) to their respective receptors, activate phospholipase A₂ (cPLA₂).[1][2] This enzyme hydrolyzes the sn-2 position of membrane phospholipids (B1166683), releasing arachidonic acid into the cytoplasm.[1][2]

-

CYP450-Mediated Epoxidation: The free arachidonic acid is then metabolized by a specific subset of membrane-bound, heme-containing cytochrome P450 enzymes, termed CYP epoxygenases.[3] These enzymes, in a reaction dependent on NADPH-cytochrome P450 reductase, insert an oxygen atom across the double bond at the 14,15-position of the arachidonic acid molecule to form 14,15-EET.[3][4] Several CYP isoforms, including CYP2C8, CYP2C9, and CYP2J2, are known to produce 14,15-EET.[5][6]

-

Metabolism by Soluble Epoxide Hydrolase (sEH): 14,15-EET is a transient signaling molecule. Its biological activity is rapidly terminated through hydrolysis of the epoxide to the corresponding, and generally less active, diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1] This conversion is catalyzed by the cytosolic enzyme soluble epoxide hydrolase (sEH).[1]

Logical Flow of 14,15-EET Biosynthesis and Metabolism

Caption: Biosynthesis of 14,15-EET from membrane phospholipids and its subsequent metabolism.

Key Signaling Pathways of 14,15-EET

14,15-EET exerts its biological effects by modulating several downstream signaling cascades. A prominent mechanism is the activation of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[4][7]

PI3K/Akt Signaling Pathway Activated by 14,15-EET

Caption: Activation of the PI3K/Akt pathway by 14,15-EET promotes cell survival.

Quantitative Data

Table 1: Kinetic Parameters of Human CYP450 Enzymes in 14,15-EET Formation

| Enzyme | K_m (μM) | K_s (μM) | V_max (pmol/min/pmol P450) | Notes |

| CYP2J2 | ~45 | ~31 | Not specified | Exhibits substrate inhibition at concentrations >20-30 μM.[5][8] |

| CYP2C8 | Not specified | < K_m | Not specified | Shows more potent substrate inhibition than CYP2J2.[5] |

| CYP2C8 | 17.5 ± 2.2 | - | 1.8 ± 0.1 | For total eicosanoid production.[9] |

K_m: Michaelis constant; K_s: Substrate inhibition constant; V_max: Maximum reaction velocity.

Table 2: Concentrations of 14,15-EET and Related Compounds in Human Samples

| Analyte | Matrix | Concentration | Method | Reference |

| 14,15-EET | Plasma | 10.7 ng/mL | LC-MS/MS | [10] |

| 14,15-trans-EET | Plasma | 1.7 ng/mL | LC-MS/MS | [10] |

| 14,15-DHET | Urine | Variable, increases in pregnancy-induced hypertension | GC/MS | [7] |

Table 3: Pharmacological and Binding Parameters of 14,15-EET

| Parameter | System | Value | Notes | Reference |

| ED_50 (Vasorelaxation) | Bovine coronary arteries | ~1.7-2.2 μM | Effective concentration for 50% of maximal relaxation.[11][12] | |

| IC_50 (sEH Inhibition) | Recombinant human sEH | 19-59 μM | For 14,15-EET analogs.[12] | |

| K_d (Binding Affinity) | U937 cell membranes | 13.84 ± 2.58 nM | Dissociation constant for [³H]-14,15-EET binding.[13] |

Experimental Protocols

Protocol 1: In Vitro CYP Epoxygenase Activity Assay

This protocol describes a method to measure the epoxidation of arachidonic acid by a recombinant CYP enzyme.[1]

Materials:

-

Purified recombinant CYP enzyme (e.g., CYP2C8, CYP2J2)

-

Cytochrome P450 reductase

-

L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Arachidonic acid (substrate)

-

NADPH-generating system: NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase

-

Ice-cold acetonitrile (B52724) or other stopping solution

-

Ethyl acetate (B1210297) for extraction

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the purified recombinant CYP enzyme, cytochrome P450 reductase, and DLPC in phosphate buffer.

-

Substrate Addition: Add arachidonic acid to the reaction mixture. For kinetic studies, use a range of concentrations (e.g., 0-100 µM).[9]

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the reaction by adding the NADPH-generating system.

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Termination and Extraction: Stop the reaction by adding ice-cold acetonitrile. Acidify the mixture and extract the lipid metabolites with ethyl acetate.

-

Analysis: Dry the extracted metabolites under a stream of nitrogen, reconstitute in a suitable solvent (e.g., methanol/water), and analyze by LC-MS/MS for the quantification of 14,15-EET.

Protocol 2: Quantification of 14,15-EET and 14,15-DHET in Plasma by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of 14,15-EET and 14,15-DHET from plasma.[2][10][14]

Materials:

-

Plasma samples

-

Deuterated internal standards (e.g., 14,15-EET-d₁₁, 14,15-DHET-d₁₁)

-

Ethyl acetate

-

Methanol, acetonitrile, water (LC-MS grade)

-

Formic acid

-

C18 solid-phase extraction (SPE) column or liquid-liquid extraction setup

-

UPLC/HPLC system coupled to a tandem mass spectrometer

Methodology:

-

Sample Preparation: Spike plasma samples with deuterated internal standards.

-

Extraction:

-

Liquid-Liquid Extraction: Extract lipids using ethyl acetate.[2]

-

Solid-Phase Extraction: Alternatively, use a C18 SPE column for purification.

-

-

Saponification (Optional): To measure total EETs and DHETs (free and esterified), saponify the lipid extract to release the compounds from phospholipids.[14]

-

Derivatization (Optional): To improve sensitivity in positive ion mode, derivatize the carboxylic acid moiety.[10]

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 column (e.g., Waters Acquity UPLC BEH shield C18, 1.7 μm, 2.1 × 150 mm) with a mobile phase gradient of water and acetonitrile, both containing formic acid.[10]

-

Mass Spectrometry: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode. Use established mass transitions for 14,15-EET, 14,15-DHET, and their internal standards.[10]

-

-

Quantification: Generate a standard curve using known concentrations of the analytes and calculate the concentrations in the samples based on the peak area ratios relative to the internal standards.

Experimental Workflow for LC-MS/MS Quantification

Caption: A typical workflow for the quantification of 14,15-EET from plasma samples.

Protocol 3: Soluble Epoxide Hydrolase (sEH) Activity Assay (Fluorescence-based)

This protocol is based on the use of a fluorescent substrate to measure sEH activity in cell lysates or purified enzyme preparations.[15]

Materials:

-

Cell lysate or purified sEH

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing BSA)

-

sEH fluorescent substrate (e.g., Epoxy Fluor 7)

-

sEH inhibitor (e.g., AUDA) for control experiments

-

96-well black microplate

-

Fluorescence plate reader (Excitation/Emission ~330/465 nm)

Methodology:

-

Sample Preparation: Prepare cell lysates or dilute purified sEH to the desired concentration in assay buffer.

-

Reaction Setup: In a 96-well plate, add the sample to the wells. Include wells for a negative control (no enzyme) and an inhibitor control (sample pre-incubated with an sEH inhibitor).

-

Initiation: Start the reaction by adding the fluorescent sEH substrate to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

-

Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Subtract the background fluorescence (negative control) from all readings. The increase in fluorescence is proportional to the sEH activity. A standard curve can be generated using the fluorescent product (e.g., 6-methoxy-2-Naphthaldehyde) to quantify the activity.[15]

References

- 1. benchchem.com [benchchem.com]

- 2. Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substrate inhibition potential of arachidonic acid on 14,15-epoxidation, a biological drug developmental target, mediated by recombinant human cytochrome P450 2J2 and 2C8 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Epoxygenase - Wikipedia [en.wikipedia.org]

- 7. Endogenous biosynthesis of arachidonic acid epoxides in humans: increased formation in pregnancy-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Cytochrome P450 Epoxygenase Pathway for 14,15-EET Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the four regioisomers, 14,15-EET is a prominent and biologically active mediator implicated in a myriad of physiological and pathophysiological processes, including vasodilation, anti-inflammation, angiogenesis, and cardioprotection. Its synthesis is primarily catalyzed by specific CYP isoforms, and its biological activity is tightly regulated by its metabolic conversion to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by soluble epoxide hydrolase (sEH). This technical guide provides a comprehensive overview of the 14,15-EET synthesis pathway, its metabolism, downstream signaling cascades, and key experimental protocols for its investigation.

The Synthesis of 14,15-Epoxyeicosatrienoic Acid (14,15-EET)

The synthesis of 14,15-EET is a multi-step enzymatic process initiated by the release of arachidonic acid (AA) from the cell membrane's phospholipid stores.

1.1. Arachidonic Acid Release Upon cellular stimulation by various agonists (e.g., bradykinin), cytosolic phospholipase A₂ (cPLA₂) is activated.[1][2] This enzyme hydrolyzes the sn-2 position of membrane phospholipids, releasing arachidonic acid into the cytoplasm.[1][2]

1.2. CYP-Mediated Epoxidation The free arachidonic acid is then metabolized by a specific subset of cytochrome P450 enzymes, known as epoxygenases.[1][3] These enzymes, located in the endoplasmic reticulum, insert an epoxide across one of the four double bonds of arachidonic acid.[2][4] The primary human CYP isoforms responsible for EET synthesis, particularly 14,15-EET, are members of the CYP2C and CYP2J subfamilies.[4][5]

-

CYP2C8 & CYP2C9: These isoforms are significantly involved in EET production in the liver and endothelium.[5][6][7]

-

CYP2J2: This is a prominent extrahepatic epoxygenase, highly expressed in cardiovascular tissues and cancer cells, that efficiently produces EETs.[5][8][9]

While these enzymes can produce all four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), they exhibit distinct regioselectivity, with 11,12-EET and 14,15-EET being the most abundant forms produced in most mammalian tissues.[2][10]

References

- 1. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arachidonic acid cytochrome P450 epoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regio- and stereoselective epoxidation of arachidonic acid by human cytochromes P450 2C8 and 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CYP2J2 - Wikipedia [en.wikipedia.org]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

The Physiological Significance of 14,15-Epoxyeicosatrienoic Acid (14,15-EET) In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

14,15-Epoxyeicosatrienoic acid (14,15-EET), a key metabolite of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases, has emerged as a critical signaling molecule with pleiotropic effects on physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the in vivo physiological roles of 14,15-EET, with a particular focus on its functions within the cardiovascular and renal systems, as well as its potent anti-inflammatory properties. This document synthesizes current research to offer a detailed resource for scientists and professionals in drug development, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and illustrating significant signaling pathways and experimental workflows through diagrams.

Introduction

Epoxyeicosatrienoic acids (EETs) are a group of four regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) generated from the epoxidation of arachidonic acid by CYP epoxygenases, primarily from the CYP2C and CYP2J subfamilies.[1] Among these, 14,15-EET is a prominent and extensively studied isomer, demonstrating a wide range of biological activities. It is rapidly metabolized in vivo by soluble epoxide hydrolase (sEH) to its less active diol form, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[2] The balance between the synthesis of 14,15-EET by CYP epoxygenases and its degradation by sEH is a critical determinant of its physiological effects. This guide will delve into the multifaceted in vivo roles of 14,15-EET, providing a technical foundation for researchers exploring its therapeutic potential.

Cardiovascular Effects of 14,15-EET

14,15-EET plays a crucial role in the regulation of cardiovascular homeostasis, primarily through its effects on vascular tone, blood pressure, and endothelial function.[3]

Vasodilation and Blood Pressure Regulation

14,15-EET is a potent vasodilator in various vascular beds.[1][4] Its vasodilatory action is a key contributor to its antihypertensive effects.

Quantitative Data on Cardiovascular Effects

| Parameter | Animal Model | Treatment | Dose | Route | Outcome | Reference |

| Mean Arterial Pressure (MAP) | Normal Rats | 14,15-EET | 1-10 µg/kg | IV/IA | Dose-dependent decrease; max reduction of 45 ± 6 mmHg | [5] |

| Mean Arterial Pressure (MAP) | Spontaneously Hypertensive Rats (SHR) | 14,15-EET | 1-10 µg/kg | IV/IA | Dose-dependent decrease; max reduction of 45 ± 6 mmHg | [5] |

| Mean Arterial Pressure (MAP) | Angiotensin II-Hypertensive Rats | 14,15-EET analog (EET-A) | 10 mg/kg/day | Oral | Significantly blunted the development of hypertension | [6] |

| Systolic Blood Pressure (SBP) | Spontaneously Hypertensive Rats (SHR) | 14,15-EET analog (EET-A) + AAA (20-HETE antagonist) | 10 mg/kg/day (each) | Oral | Prevented hypertension development (134 ± 2 mmHg vs 156 ± 5 mmHg in control) | [6][7] |

| Vascular Tone | Bovine Coronary Arteries | 14,15-EET | 10 µM | In vitro | ~85% maximal relaxation | [8] |

| Vascular Tone | Rat Mesenteric Arteries | 14,15-EET | - | In vitro | Vasodilation | [4] |

Signaling Pathway for 14,15-EET-Induced Vasodilation

14,15-EET induces vasodilation through a complex signaling cascade that involves the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[4]

Signaling pathway of 14,15-EET-induced vasodilation.

Endothelial Function

14,15-EET contributes to endothelial health by inhibiting endothelial senescence.[9] It improves impaired endothelium-dependent vasodilation in aged rats through the activation of the mTORC2/Akt signaling pathway.[9]

Renal Effects of 14,15-EET

14,15-EET exerts significant protective effects on the kidneys, influencing renal hemodynamics and protecting against injury.

Renal Hemodynamics

A stable analog of 14,15-EET has been shown to induce renal vasodilation in spontaneously hypertensive rats, leading to an increase in renal blood flow (RBF) and cortical blood flow (CBF).[10]

Quantitative Data on Renal Effects

| Parameter | Animal Model | Treatment | Dose | Route | Outcome | Reference |

| Renal Blood Flow (RBF) | Spontaneously Hypertensive Rats (SHR) | 14,15-EET analog (EET-A) | 5 mg/kg | IV | Significant increase of ~30% | [10] |

| Cortical Blood Flow (CBF) | Spontaneously Hypertensive Rats (SHR) | 14,15-EET analog (EET-A) | 5 mg/kg | IV | Significant increase of ~26% | [10] |

Renoprotection

14,15-EET has demonstrated protective effects in models of kidney injury. Stable analogs of 14,15-EET have shown therapeutic potential in opposing kidney diseases by decreasing inflammation, fibrosis, and apoptosis.

Experimental Workflow for Unilateral Ureteral Obstruction (UUO) Model

The UUO model is a widely used experimental procedure to induce renal fibrosis and study the effects of potential therapeutic agents like 14,15-EET.

Experimental workflow for the Unilateral Ureteral Obstruction (UUO) model.

Anti-inflammatory Effects of 14,15-EET

14,15-EET exhibits potent anti-inflammatory properties by modulating various signaling pathways and cellular responses involved in inflammation.

Inhibition of NF-κB Signaling

A key anti-inflammatory mechanism of 14,15-EET involves the inhibition of the NF-κB signaling pathway. It has been shown to inhibit the TNFα-induced degradation of IκBα in human lung tissue.[3]

Modulation of Cytokine Production

14,15-EET can reduce the release of pro-inflammatory cytokines. For instance, it has been shown to decrease the production of IL-6, IL-8, and MCP-1 in human bronchial epithelial cells exposed to cigarette smoke condensate.

Activation of PPARs

Epoxyeicosatrienoic acids, including 14,15-EET, can act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This interaction contributes to their anti-inflammatory effects.

Signaling Pathway for Anti-inflammatory Effects of 14,15-EET

Anti-inflammatory signaling of 14,15-EET via PPARγ and NF-κB.

Experimental Protocols

Measurement of Vascular Reactivity in Isolated Arteries (Wire Myography)

This protocol details the measurement of isometric tension in isolated small arteries to assess the vasoactive effects of 14,15-EET.

Materials:

-

Small vessel wire myograph system

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

-

U46619 (thromboxane A2 mimetic)

-

14,15-EET stock solution

-

Dissecting microscope and tools

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

-

Isolate mesenteric or coronary arteries from the animal model and place them in ice-cold Krebs-Henseleit solution.

-

Under a dissecting microscope, carefully clean the arteries of surrounding adipose and connective tissue.

-

Cut the artery into 2 mm-long rings.

-

Mount the arterial rings on two tungsten wires (40 µm diameter) in the myograph chambers containing Krebs-Henseleit solution, continuously gassed with carbogen at 37°C.

-

Allow the vessels to equilibrate for at least 30 minutes under a resting tension (e.g., 3 mN for mouse mesenteric artery).

-

Normalize the vessel diameter to a passive tension equivalent to a physiological transmural pressure.

-

Induce a stable contraction with a submaximal concentration of U46619 (e.g., 10-100 nM).

-

Once a stable plateau of contraction is reached, add cumulative concentrations of 14,15-EET to the bath and record the relaxation response.

-

Express the relaxation as a percentage of the pre-contraction induced by U46619.

In Vivo Blood Pressure Measurement in Rodents

This protocol describes the continuous measurement of blood pressure in conscious, freely moving rats using telemetry.

Materials:

-

Telemetry transmitter

-

Surgical instruments

-

Anesthesia (e.g., isoflurane)

-

Data acquisition system

Procedure:

-

Anesthetize the rat and implant the telemetry transmitter's catheter into the abdominal aorta or femoral artery.

-

Place the body of the transmitter in the abdominal cavity or in a subcutaneous pocket.

-

Close the incisions and allow the animal to recover for at least one week.

-

House the rat in its home cage placed on a receiver that collects the telemetry signal.

-

Record baseline blood pressure for a designated period.

-

Administer 14,15-EET or its analog via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous infusion).

-

Continuously monitor and record blood pressure and heart rate using the data acquisition system.

Unilateral Ureteral Obstruction (UUO) Model in Mice

This protocol outlines the surgical procedure for inducing renal fibrosis through UUO.

Materials:

-

Surgical microscope and instruments

-

Anesthesia (e.g., ketamine/xylazine or isoflurane)

-

Suture material (e.g., 4-0 or 5-0 silk)

-

Heating pad to maintain body temperature

Procedure:

-

Anesthetize the mouse and place it in a prone position.

-

Make a flank incision to expose the left kidney and ureter.

-

Carefully isolate the ureter from the surrounding tissue.

-

Ligate the ureter at two points (proximal and distal to the kidney) with silk suture.

-

Ensure complete obstruction of the ureter.

-

Return the kidney to the abdominal cavity and close the muscle and skin layers with sutures.

-

Provide post-operative care, including analgesia and monitoring.

-

At the desired time point after surgery, sacrifice the animal and harvest both the obstructed and contralateral kidneys for analysis.

Measurement of Cytokine Levels in Plasma/Serum

This protocol describes the quantification of cytokines using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Blood collection tubes (e.g., with EDTA or for serum)

-

Centrifuge

-

ELISA kit for the specific cytokine of interest (e.g., IL-6, TNF-α)

-

Microplate reader

Procedure:

-

Collect blood from the animal via an appropriate method (e.g., cardiac puncture, tail vein).

-

For plasma, collect blood in tubes containing an anticoagulant and centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.

-

For serum, allow the blood to clot at room temperature for 30-60 minutes, then centrifuge as above.

-

Carefully aspirate the plasma or serum and store it at -80°C until analysis.

-

Perform the ELISA according to the manufacturer's instructions, which typically involves:

-

Coating a microplate with a capture antibody.

-

Adding standards and samples to the wells.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Measuring the absorbance using a microplate reader.

-

-

Calculate the cytokine concentration in the samples based on the standard curve.

Conclusion

14,15-Epoxyeicosatrienoic acid is a vital endogenous signaling molecule with significant protective roles in the cardiovascular and renal systems, and it possesses potent anti-inflammatory properties. Its ability to induce vasodilation, lower blood pressure, protect the kidney from injury, and suppress inflammatory responses makes it and its metabolic pathway attractive targets for the development of novel therapeutics for a range of diseases, including hypertension, kidney disease, and chronic inflammatory conditions. This technical guide provides a foundational resource for researchers and drug development professionals, offering a synthesis of the in vivo physiological roles of 14,15-EET, quantitative data on its effects, detailed experimental protocols, and visual representations of its key signaling pathways. Further research into the intricate mechanisms of 14,15-EET action will undoubtedly continue to unveil its full therapeutic potential.

References

- 1. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vasodilatory effect of 14,15-epoxyeicosatrienoic acid on mesenteric arteries in hypertensive and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of 14,15-epoxyeicosatrienoic acid infusion on blood pressure in normal and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Epoxyeicosatrienoic Acid Analog and 20-HETE Antagonist Combination Prevent Hypertension Development in Spontaneously Hypertensive Rats [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory effect of 14,15-EET on endothelial senescence through activation of mTOR complex 2/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Early Renal Vasodilator and Hypotensive Action of Epoxyeicosatrienoic Acid Analog (EET-A) and 20-HETE Receptor Blocker (AAA) in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 14,15-EET Signaling Pathways in the Cardiovascular System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid metabolite of arachidonic acid with significant pleiotropic effects on the cardiovascular system. As an endothelium-derived hyperpolarizing factor (EDHF), it plays a crucial role in regulating vascular tone, inflammation, apoptosis, and angiogenesis. Dysregulation of 14,15-EET signaling is implicated in various cardiovascular pathologies, including hypertension, myocardial infarction, and atherosclerosis. This technical guide provides a comprehensive overview of the synthesis, metabolism, and multifaceted signaling pathways of 14,15-EET, presenting quantitative data and detailed experimental methodologies to support further research and therapeutic development in this area.

Synthesis and Metabolism of 14,15-EET

14,15-EET is synthesized from arachidonic acid primarily by cytochrome P450 (CYP) epoxygenases, predominantly from the CYP2C and CYP2J families.[1][2][3] CYP2J2, highly expressed in the heart, is a major contributor to its production.[3][4] Once synthesized, 14,15-EET is rapidly metabolized into its less active diol form, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), by the enzyme soluble epoxide hydrolase (sEH).[1][2][4][5] This metabolic inactivation is a critical control point in regulating the biological activity of 14,15-EET, making sEH a key therapeutic target.

Cardiovascular Signaling Pathways of 14,15-EET

14,15-EET exerts its cardiovascular effects through multiple signaling pathways, often initiated by interaction with putative cell surface receptors or by direct intracellular actions.

Vasodilation

14,15-EET is a potent vasodilator, contributing to the regulation of blood pressure.[6] Its vasodilatory effects are primarily mediated by the hyperpolarization of vascular smooth muscle cells (VSMCs) through the activation of potassium channels.

-

Activation of K+ Channels: 14,15-EET activates large-conductance calcium-activated potassium (BKCa) channels and ATP-sensitive potassium (KATP) channels in VSMCs.[1][7][8] This leads to potassium efflux, membrane hyperpolarization, and subsequent closure of voltage-gated calcium channels, resulting in vasorelaxation.

-

cAMP/PKA Pathway: In some vascular beds, the activation of KATP channels by 14,15-EET is linked to the Gαs protein and the cyclic AMP (cAMP)/protein kinase A (PKA) signaling cascade.[2][9]

Anti-inflammatory Effects

14,15-EET exhibits potent anti-inflammatory properties in the vasculature.

-

Inhibition of NF-κB: 14,15-EET can inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation.[3] This leads to a reduction in the expression of pro-inflammatory cytokines and adhesion molecules.

-

Activation of PPARγ: 14,15-EET can activate peroxisome proliferator-activated receptor-gamma (PPARγ), which has anti-inflammatory effects.[10][11] Interestingly, its metabolite, 14,15-DHET, is also a potent activator of PPARα.[8]

Pro-survival and Anti-apoptotic Effects

In cardiomyocytes and endothelial cells, 14,15-EET promotes cell survival and protects against apoptosis, particularly in the context of ischemia-reperfusion injury.

-

PI3K/Akt Pathway: 14,15-EET can activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a central regulator of cell survival and inhibits apoptosis.[3]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway can also be activated by 14,15-EET, contributing to its pro-survival effects.[3]

Angiogenesis

14,15-EET promotes angiogenesis, the formation of new blood vessels, which is crucial for tissue repair and recovery from ischemia.

-

VEGF and FGF Signaling: 14,15-EET can enhance the signaling of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), key drivers of angiogenesis.[3][12] This involves the activation of downstream pathways like PI3K/Akt and MAPK/ERK, leading to endothelial cell proliferation, migration, and tube formation.

Quantitative Data on 14,15-EET Actions

| Parameter | Value | Cell/Tissue Type | Condition | Reference |

| Vasorelaxation (ED50) | ~1.7 µM | Bovine coronary artery rings | Precontracted | [13] |

| KATP Channel Activation (EC50) | 87 nM (for 11,12-EET) | Rat mesenteric artery smooth muscle cells | Iberiotoxin-treated | [7] |

| Plasma Concentration (Healthy Controls) | 1.65 ± 1.54 ng/mL (for 14,15-DHET) | Human plasma | Baseline | [4] |

| Plasma Concentration (CHD Patients) | 2.53 ± 1.60 ng/mL (for 14,15-DHET) | Human plasma | Coronary Heart Disease | [4] |

| Neurite Outgrowth Enhancement | 100 nM | PC12 cells | NGF-induced | [14] |

| Cell Proliferation Stimulation | 100 nM | Human carcinoma cells | In vitro | [11] |

Experimental Protocols

Quantification of 14,15-EET and 14,15-DHET by LC-MS/MS

This method allows for the sensitive and specific measurement of 14,15-EET and its metabolite in biological samples.

Methodology:

-

Sample Preparation: Plasma samples are thawed and spiked with deuterated internal standards for 14,15-EET and 14,15-DHET to correct for extraction losses and matrix effects.[15][16]

-

Lipid Extraction: Lipids are extracted from the plasma using a liquid-liquid extraction method, for instance, with ethyl acetate (B1210297) or a modified Bligh and Dyer method.[15][16]

-

Saponification (Optional): To measure total EETs and DHETs (both free and esterified), the lipid extract is saponified to release the analytes from phospholipids.[16]

-

Purification: The extracted lipids are further purified using solid-phase extraction or a second liquid-liquid extraction to remove interfering substances.[16]

-

LC-MS/MS Analysis: The purified sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[15][16][17] The analytes are separated based on their physicochemical properties on the LC column and then detected and quantified by the mass spectrometer operating in selected reaction monitoring (SRM) mode.[17]

In Vitro Assessment of Vasodilation

This protocol is used to determine the vasodilatory effects of 14,15-EET on isolated blood vessels.

Methodology:

-

Vessel Preparation: Arterial rings (e.g., from bovine coronary arteries or rat mesenteric arteries) are dissected and mounted in an organ bath containing physiological salt solution, maintained at 37°C, and gassed with 95% O2/5% CO2.[13][18]

-

Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent (e.g., U46619, a thromboxane (B8750289) A2 analog).[19]

-

14,15-EET Administration: Cumulative concentrations of 14,15-EET are added to the organ bath, and the changes in isometric tension are recorded.[19]

-

Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction tension, and concentration-response curves are generated to determine the potency (EC50) and efficacy of 14,15-EET.

Therapeutic Implications and Future Directions

The multifaceted beneficial effects of 14,15-EET in the cardiovascular system make its signaling pathway a promising target for therapeutic intervention. Strategies aimed at increasing the bioavailability of 14,15-EET, such as the development of sEH inhibitors and stable 14,15-EET analogs, are being actively pursued for the treatment of hypertension, ischemic heart disease, and other cardiovascular disorders.[5][20] Further research is warranted to fully elucidate the identity of 14,15-EET receptors and to explore the long-term safety and efficacy of targeting this pathway in clinical settings. The potential for adverse effects, such as in the pulmonary vasculature where EETs can induce vasoconstriction, also needs to be carefully considered.[21]

References

- 1. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epoxyeicosanoids in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Frontiers | The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids [frontiersin.org]

- 10. The Anti-inflammatory Effect of Soluble Epoxide Hydrolase Inhibitor and 14, 15-EET in Kawasaki Disease Through PPARγ/STAT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Vasodilatory effect of 14,15-epoxyeicosatrienoic acid on mesenteric arteries in hypertensive and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

- 20. Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Inside epoxyeicosatrienoic acids and cardiovascular disease [frontiersin.org]

An In-depth Technical Guide to the Core Mechanism of Action of 14,15-Epoxyeicosatrienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] As a member of the epoxyeicosatrienoic acids (EETs) family, 14,15-EET plays a crucial role as a signaling molecule in various physiological and pathophysiological processes, acting primarily as a local autocrine and paracrine mediator.[1][2] Its actions are terminated by conversion to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by soluble epoxide hydrolase (sEH).[1] This technical guide provides a comprehensive overview of the molecular mechanisms of action of 14,15-EET, focusing on its signaling pathways, molecular targets, and physiological effects, with a particular emphasis on experimental data and methodologies for the intended scientific audience.

Core Signaling Pathways and Molecular Targets

14,15-EET exerts its diverse biological effects through a complex network of signaling pathways and molecular targets. These include interactions with cell surface receptors, intracellular proteins, and ion channels, as well as regulation of gene expression.

Peroxisome Proliferator-Activated Receptors (PPARs)

While 14,15-EET itself is a weak activator of PPARs, its metabolite, 14,15-DHET, is a potent activator of PPARα.[3][4] The conversion of 14,15-EET to 14,15-DHET by sEH is a critical step for this signaling pathway.[3] Activation of PPARα by 14,15-DHET leads to the regulation of genes involved in lipid metabolism and inflammation.[3] Studies have also implicated 14,15-EET in the activation of PPARγ.[5][6]

G-Protein Coupled Receptors (GPCRs)

Evidence suggests that some of the actions of 14,15-EET are mediated through G-protein coupled receptors (GPCRs).[7][8] Specifically, 14,15-EET is thought to activate a Gs-coupled receptor, leading to increased intracellular cAMP levels.[7][8] While a high-affinity receptor has not yet been definitively identified, studies have shown that 14,15-EET can interact with several prostaglandin (B15479496) receptors, including EP2 and EP4, albeit with lower affinity.[8]

Ion Channel Modulation

A primary mechanism of 14,15-EET-induced vasodilation is the activation of large-conductance Ca2+-activated K+ (BKCa) channels in vascular smooth muscle cells.[3][9][10] This leads to membrane hyperpolarization and subsequent relaxation of the muscle tissue.[9] Additionally, 14,15-EET has been shown to activate the transient receptor potential vanilloid 4 (TRPV4) channel, leading to an increase in intracellular calcium.[11] Conversely, it can inhibit the epithelial sodium channel (ENaC).[12]

Intracellular Signaling Cascades

14,15-EET activates several key intracellular signaling pathways, including:

-

mTORC2/Akt Pathway: This pathway is involved in the anti-senescence effects of 14,15-EET in endothelial cells.[13]

-

cAMP/PKA Pathway: This cascade is activated downstream of Gs-coupled receptor stimulation and contributes to processes like long-term potentiation in the hippocampus.[14]

-

MAPK/ERK Pathway: Activation of the ERK1/2 pathway is associated with the cardioprotective and proliferative effects of 14,15-EET.[5][15][16]

-

PI3K/AKT Pathway: This pathway is also implicated in the proliferative and anti-apoptotic effects of 14,15-EET in certain cancer cells.[5]

Quantitative Data on 14,15-EET Mechanism of Action

The following tables summarize key quantitative data related to the molecular interactions and biological effects of 14,15-EET and its metabolite, 14,15-DHET.

| Ligand | Receptor/Target | Cell Type/System | Binding Affinity (Kd) | Reference |

| 14,15-DHET | PPARα Ligand Binding Domain | Transfected COS-7 cells | 1.4 µM | [3][4] |

| 14,15-EET | PPARγ Ligand Binding Domain | Bovine Aortic Endothelial Cells | 1.1 ± 0.5 µM | [6] |

| 11,12-EET | PPARγ Ligand Binding Domain | Bovine Aortic Endothelial Cells | 1.7 ± 0.6 µM | [6] |

| 8,9-EET | PPARγ Ligand Binding Domain | Bovine Aortic Endothelial Cells | 1.8 ± 0.6 µM | [6] |

| Compound | Biological Effect | Cell Type/System | EC50/IC50 | Reference |

| 14,15-EET | Vasorelaxation | Bovine coronary arterial rings | ~1 µM | [9][17] |

| 14,15-DHET | Vasorelaxation | Bovine coronary artery | ~5-fold less potent than 14,15-EET | [9] |

| 14,15-EET | PPARα activation (luciferase activity) | Transfected COS-7 cells | ~3-fold increase at 10 µM | [4] |

| 14,15-DHET | PPARα activation (luciferase activity) | Transfected COS-7 cells | ~12-fold increase at 10 µM | [4] |

| 14,15-EET Analog (Oxamide 16) | Vasorelaxation | Bovine coronary artery rings | 1.7 µM | [7] |

| 14,15-EET Analog (N-iPr-amide 20) | Vasorelaxation | Bovine coronary artery rings | 1.7 µM | [7] |

| 14,15-EET Analog (Urea 12) | Vasorelaxation | Bovine coronary artery rings | 3.5 µM | [7] |

| 14,15-EET Analog (Urea 12) | sEH Inhibition | In vitro | 16 nM | [7] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used to elucidate the mechanism of action of 14,15-EET.

Cell Culture and Transfection for PPARα Activity Assay

-

Transfection: Cells are transiently transfected with plasmids encoding for β-galactosidase (for normalization), PPARα, and a luciferase reporter gene under the control of a PPAR-responsive element.[3][4] Lipofectamine is a suitable transfection reagent.[6]

-

Treatment: Following a 24-hour transfection period, cells are incubated with 14,15-EET, 14,15-DHET, or other compounds of interest for a specified duration (e.g., 6-18 hours).[3][4]

-

Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer. β-galactosidase activity is also measured for normalization of transfection efficiency.[3][4]

Vascular Tone Measurement in Coronary Artery Rings

-

Tissue Preparation: Bovine coronary arteries are dissected and cut into rings.[9][18]

-

Experimental Setup: The arterial rings are mounted in an organ bath containing a physiological salt solution, gassed with 95% O2-5% CO2, and maintained at 37°C. Isometric tension is recorded.[18]

-

Pre-contraction: The arterial rings are pre-contracted with a thromboxane (B8750289) mimetic, such as U46619.[18][19]

-

Treatment: Cumulative concentrations of 14,15-EET or its analogs are added to the bath to determine concentration-response curves for vasorelaxation.[9]

Measurement of Intracellular Calcium

-

Cell Preparation: PC12 cells or other suitable cell types are cultured on coverslips.[11]

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Imaging: Changes in intracellular calcium concentration are monitored using fluorescence microscopy upon stimulation with 14,15-EET in the presence or absence of specific inhibitors.[11]

Quantification of 14,15-EET and 14,15-DHET

-

Sample Preparation: Biological samples (plasma, cell culture media, etc.) are collected. For EET measurement, an antioxidant like triphenylphosphine (B44618) (TPP) may be added.[20][21] To measure total EETs, samples can be hydrolyzed to DHETs.[20][21]

-

Extraction: Lipids are extracted using a liquid-liquid extraction method with a solvent like ethyl acetate.[22]

-

LC-MS/MS Analysis: The extracted analytes are separated by liquid chromatography and quantified using tandem mass spectrometry.[22] Deuterated internal standards are used for accurate quantification.[22]

-

ELISA: Commercially available ELISA kits can also be used for the quantification of 14,15-DHET, and by including a hydrolysis step, can also determine 14,15-EET levels.[20][21]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with 14,15-EET.

Caption: Major signaling pathways of 14,15-EET.

Caption: Workflow for PPARα reporter assay.

Caption: Metabolic pathway of 14,15-EET.

Conclusion

14,15-EET is a pleiotropic signaling molecule with a complex mechanism of action that involves multiple signaling pathways and molecular targets. Its effects on vasodilation, inflammation, cell proliferation, and senescence are mediated through interactions with ion channels, GPCRs, and nuclear receptors, as well as the activation of various intracellular kinases. The metabolic conversion of 14,15-EET to 14,15-DHET by sEH is a critical regulatory point, particularly for PPARα-mediated signaling. A thorough understanding of these mechanisms, supported by robust experimental data and protocols, is essential for the development of novel therapeutic strategies targeting the CYP-eicosanoid pathway for cardiovascular diseases, inflammation, and other pathological conditions.

References

- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. 14,15-Dihydroxyeicosatrienoic acid activates peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.physiology.org [journals.physiology.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibitory effect of 14,15-EET on endothelial senescence through activation of mTOR complex 2/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | The Anti-inflammatory Effect of Soluble Epoxide Hydrolase Inhibitor and 14, 15-EET in Kawasaki Disease Through PPARγ/STAT1 Signaling Pathway [frontiersin.org]

- 16. The Anti-inflammatory Effect of Soluble Epoxide Hydrolase Inhibitor and 14, 15-EET in Kawasaki Disease Through PPARγ/STAT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. ahajournals.org [ahajournals.org]

- 20. eaglebio.com [eaglebio.com]

- 21. abcam.cn [abcam.cn]

- 22. Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

14,15-EET as an Endothelium-Derived Hyperpolarizing Factor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelium-derived hyperpolarizing factors (EDHFs) play a crucial role in regulating vascular tone, particularly in resistance arteries, often compensating for nitric oxide (NO) bioavailability loss in various cardiovascular diseases. Among the candidates for EDHF, 14,15-epoxyeicosatrienoic acid (14,15-EET), a cytochrome P450 (CYP) epoxygenase metabolite of arachidonic acid, has emerged as a significant contributor to endothelium-dependent vasodilation and hyperpolarization. This technical guide provides an in-depth overview of the role of 14,15-EET as an EDHF, focusing on its signaling pathways, quantitative effects on vascular function, and the experimental methodologies used to elucidate its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in cardiovascular drug development.

Introduction

Endothelial cells release several vasoactive substances to regulate vascular smooth muscle tone.[1][2] While nitric oxide (NO) and prostacyclin are well-characterized vasodilators, a third pathway, mediated by endothelium-derived hyperpolarizing factors (EDHFs), is critical, especially in smaller arteries and arterioles.[3] EDHFs cause vasodilation by hyperpolarizing the underlying smooth muscle cells, making them less responsive to contractile stimuli. Several molecules have been proposed as EDHFs, with epoxyeicosatrienoic acids (EETs) being prominent candidates.[3][4]

EETs are synthesized from arachidonic acid by CYP epoxygenases, with four primary regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[3][5][6] These molecules are produced by the endothelium and act as paracrine signaling molecules on adjacent vascular smooth muscle cells.[6][7] This guide will specifically focus on the actions of 14,15-EET as a key EDHF.

Signaling Pathways of 14,15-EET-Mediated Hyperpolarization

The vasodilatory effect of 14,15-EET is primarily mediated by the activation of potassium (K+) channels on vascular smooth muscle cells, leading to membrane hyperpolarization. The primary signaling cascade involves a G-protein coupled mechanism.

Activation of Large-Conductance Calcium-Activated Potassium (BKCa) Channels

A principal mechanism of 14,15-EET-induced vasodilation is the activation of large-conductance Ca2+-activated K+ (BKCa) channels in vascular smooth muscle cells.[6][7][8][9][10] The activation of these channels increases K+ efflux, leading to hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated Ca2+ channels, reducing intracellular Ca2+ concentration and causing smooth muscle relaxation.[7] The activation of BKCa channels by 14,15-EET is thought to involve a Gs protein-coupled receptor, leading to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent protein kinase A (PKA) activation.[4][11]

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Endothelium-Derived Hyperpolarizing Factors: A Potential Therapeutic Target for Vascular Dysfunction in Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endothelium-derived Relaxing Factors of Small Resistance Arteries in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of ATP-sensitive K+ channels by epoxyeicosatrienoic acids in rat cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Regulation of potassium channels in coronary smooth muscle by adenoviral expression of cytochrome P-450 epoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Functions of 14,15-EET and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are a group of signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the four regioisomers, 14,15-epoxyeicosatrienoic acid (14,15-EET) has garnered significant attention for its diverse and potent biological activities. This technical guide provides an in-depth overview of the core biological functions of 14,15-EET and its primary metabolite, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), with a focus on their signaling pathways, physiological effects, and the experimental methodologies used for their study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of modulating the EET signaling pathway.

Metabolism of 14,15-EET

14,15-EET is biosynthesized from arachidonic acid by CYP epoxygenases, primarily from the CYP2C and CYP2J subfamilies.[1] Its biological activity is tightly regulated by its rapid metabolism. The primary route of inactivation is the enzymatic conversion of the epoxide to a vicinal diol, 14,15-DHET, a reaction catalyzed by the soluble epoxide hydrolase (sEH).[2][3] While 14,15-DHET is generally considered less biologically active than its parent compound, it is more stable and can exhibit its own distinct biological effects.[3][4] The balance between the synthesis of 14,15-EET by CYP epoxygenases and its degradation by sEH is a critical determinant of its physiological and pathophysiological roles.

Core Biological Functions and Signaling Pathways

Cardiovascular Effects

14,15-EET is a potent vasodilator, contributing to the regulation of blood pressure and vascular tone.[2][5] This effect is primarily mediated by the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[6][7] The vasodilatory properties of 14,15-EET and its analogs have been extensively studied, with structure-activity relationships indicating the importance of the carboxyl group, the epoxy group, and the distance between them for optimal activity.[6]

Quantitative Data on Vasorelaxation

| Compound | Vessel Type | Pre-constrictor | EC50 / ED50 | Maximum Relaxation (%) | Reference |

| 14,15-EET | Bovine Coronary Artery | U46619 | ~1 µM | 80-94 | [8] |

| 14,15-EET | Bovine Coronary Artery | U46619 | 10⁻⁶ M | - | [6] |

| 14,15-EET | Porcine Coronary Arterioles | Endothelin | 3 ± 1 pM (SR) / 7 ± 5 pM (RS) | - | [9] |

| 14,15-DHET | Bovine Coronary Artery | U46619 | ~5-fold less potent than 14,15-EET | - | [6] |

| 14,15-EET Analog (Tetrazole 19) | Bovine Coronary Artery | - | 0.18 µM | - | [10] |

| 14,15-EET Analog (Oxadiazole-5-thione 25) | Bovine Coronary Artery | - | 0.36 µM | - | [10] |

Signaling Pathway for 14,15-EET-Induced Vasodilation

Anti-inflammatory Effects

14,15-EET exhibits significant anti-inflammatory properties.[11][12] Studies have shown that it can attenuate the expression of pro-inflammatory mediators and adhesion molecules.[13][14] The anti-inflammatory actions of 14,15-EET are, in part, mediated through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, and the inhibition of the NF-κB signaling pathway.[12][15] Furthermore, 14,15-EET has been shown to modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically by inhibiting STAT1 signaling.[12][16]

Quantitative Data on Anti-inflammatory and Related Effects

| Effect | System | Agonist | Concentration | Result | Reference |

| PPARα Activation | Transfected COS-7 cells | 14,15-DHET | 10 µM | 12-fold increase in luciferase activity | [4][17] |

| PPARα Activation | Transfected COS-7 cells | 14,15-EET | 10 µM | 3-fold increase in luciferase activity | [4][17] |

| PGE2 Production Inhibition | Porcine aortic smooth muscle cells | 14,15-EET | - | 40-75% reduction | [3] |

| sEH Inhibition | Recombinant human sEH | AUDA | - | IC50 = 3 nM | [18] |

Signaling Pathway for 14,15-EET Anti-inflammatory Action

Cell Proliferation and Apoptosis

The role of 14,15-EET in cell proliferation and apoptosis is complex and appears to be cell-type specific. In some cancer cells, 14,15-EET has been shown to stimulate proliferation and inhibit apoptosis.[10][15] These effects are often mediated through the activation of the epidermal growth factor receptor (EGFR) and downstream signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase (ERK) pathways.[10][15] Conversely, in other contexts, EETs have been reported to have anti-proliferative effects.

Quantitative Data on Cell Proliferation and Apoptosis

| Effect | Cell Line | Agonist | Concentration | Result | Reference |

| Cell Proliferation | Tca-8113 carcinoma cells | 14,15-EET | 100 nM | Stimulated proliferation at 12 and 24 hrs | [2] |

| Cell Cycle Progression | Tca-8113 carcinoma cells | 14,15-EET | - | Increased percentage of cells in S-G2-M phase (47.08%) | [2] |

| Apoptosis Inhibition | CSE-induced Beas-2B cells | 14,15-EET | 1 µM | Suppressed apoptosis | [16] |

| Neurite Outgrowth | PC12 cells | 14,15-EET | 100 nM | Enhanced NGF-induced neurite outgrowth | [19] |

Signaling Pathway for 14,15-EET-Mediated Cell Proliferation

Angiogenesis

14,15-EET is a pro-angiogenic factor, promoting the formation of new blood vessels.[19] This process is crucial in both physiological and pathological conditions, including wound healing and tumor growth. The angiogenic effects of 14,15-EET are mediated, at least in part, by the activation of signaling pathways that lead to endothelial cell proliferation, migration, and tube formation.

Experimental Protocols

Vascular Reactivity Assay (Vasodilation)

Objective: To assess the vasodilatory effect of 14,15-EET and its metabolites on isolated arterial rings.

Methodology:

-

Tissue Preparation: Bovine coronary arteries are dissected and placed in ice-cold Krebs buffer. The arteries are cleaned of connective tissue and cut into 3-5 mm rings.[20]

-

Mounting: The arterial rings are mounted in an organ chamber bath containing Krebs buffer, maintained at 37°C, and aerated with 95% O2 and 5% CO2.[20]

-

Equilibration and Pre-constriction: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 3-5 grams. Following equilibration, the vessels are pre-constricted with a thromboxane (B8750289) A2 mimetic, such as U46619 (e.g., 10-20 nM), to achieve a stable contraction.[20]

-

Drug Administration: Cumulative concentrations of 14,15-EET or its metabolites are added to the bath, and the relaxation response is recorded.[20]

-

Data Analysis: The relaxation is expressed as a percentage of the pre-constriction tension. EC50 values are calculated from the concentration-response curves.[20]

Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of 14,15-EET on the proliferation of cultured cells.

Methodology:

-

Cell Seeding: Cells (e.g., Tca-8113 human carcinoma cells) are seeded in 96-well plates at a suitable density and allowed to attach overnight.[10]

-

Treatment: The cells are treated with various concentrations of 14,15-EET or vehicle control for specified time periods (e.g., 12, 24, 48, 72 hours).[12]

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.[10]

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[6]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[6]

-

Data Analysis: Cell proliferation is expressed as a percentage of the control.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining and Flow Cytometry)

Objective: To quantify the anti-apoptotic effect of 14,15-EET.

Methodology:

-

Cell Treatment: Cells (e.g., Beas-2B lung epithelial cells) are pre-treated with 14,15-EET (e.g., 1 µM) for 1 hour, followed by induction of apoptosis with a stimulus like cigarette smoke extract (CSE) for 24 hours.[16]

-

Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.[16]

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.[16]

-

Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.

Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of 14,15-EET on the activation of key signaling proteins.

Methodology:

-

Cell Lysis: After treatment with 14,15-EET for the desired time, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.[2]

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.[2]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[21]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the total and phosphorylated forms of target proteins (e.g., EGFR, ERK, Akt).[2] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]

-

Data Analysis: The band intensities are quantified by densitometry, and the ratio of phosphorylated to total protein is calculated.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

Objective: To screen for and characterize inhibitors of sEH.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the test inhibitor and a positive control (e.g., AUDA) in an appropriate solvent like DMSO. Dilute the recombinant human sEH enzyme in assay buffer.[17]

-

Assay Setup: In a 96-well plate, add the inhibitor solution, followed by the diluted sEH enzyme. Pre-incubate for a short period (e.g., 5 minutes) at room temperature.[8]

-

Enzymatic Reaction: Initiate the reaction by adding a fluorogenic sEH substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[22]

-

Fluorescence Measurement: Immediately begin measuring the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em: 330/465 nm) in kinetic mode for a set duration (e.g., 30 minutes).[22]

-

Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The percent inhibition is calculated relative to the vehicle control, and IC50 values are determined.[8]

Workflow for sEH Inhibition Assay

Conclusion

14,15-EET and its metabolite, 14,15-DHET, are critical lipid signaling molecules with a wide range of biological functions that are of significant interest for therapeutic development. Their roles in cardiovascular regulation, inflammation, cell proliferation, and angiogenesis highlight their potential as targets for the treatment of various diseases, including hypertension, cardiovascular disease, and cancer. A thorough understanding of their complex signaling pathways and the availability of robust experimental protocols are essential for advancing research in this field. This technical guide provides a foundational overview to support the efforts of researchers and drug development professionals in harnessing the therapeutic potential of the 14,15-EET signaling axis.

References

- 1. Plasma epoxyeicosatrienoic acids and dihydroxyeicosatrieonic acids, insulin, glucose and risk of diabetes: The strong heart study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 14,15-Epoxyeicosatrienoic acid inhibits prostaglandin E2 production in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 14,15-Dihydroxyeicosatrienoic acid activates peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. benchchem.com [benchchem.com]

- 7. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jaica.com [jaica.com]

- 12. [Promotive effects of epoxyeicosatrienoic acids (EETs) on proliferation of tumor cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. eaglebio.com [eaglebio.com]

- 14. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]